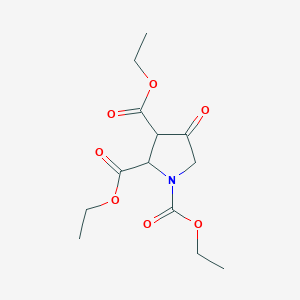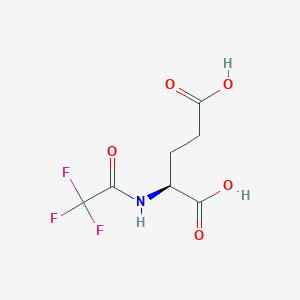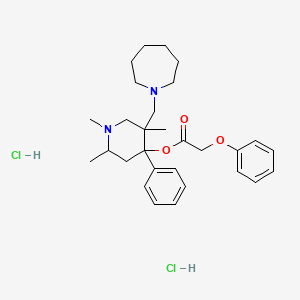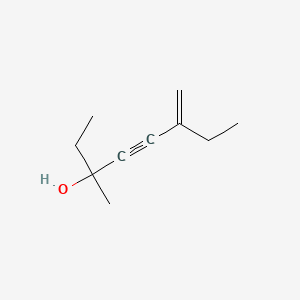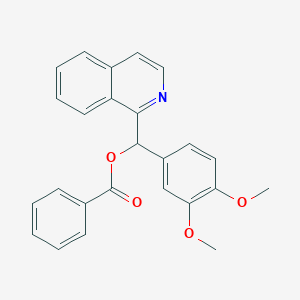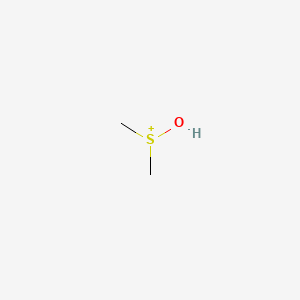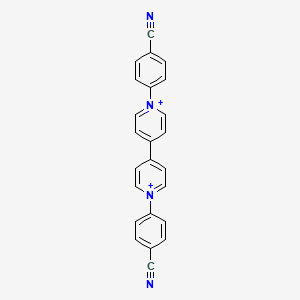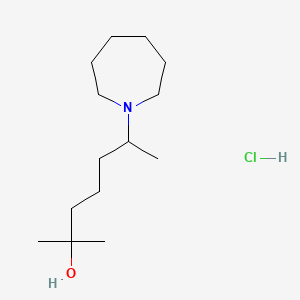
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is a complex organic compound with a unique structure It is characterized by a hexahydro-azepine ring, which is a seven-membered ring containing nitrogen, and a pentanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride typically involves the following steps:
Formation of the Hexahydro-azepine Ring: This can be achieved through the reduction of azepine derivatives using hydrogenation methods.
Introduction of the Trimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Attachment of the Pentanol Side Chain: This step involves the reaction of the hexahydro-azepine derivative with a suitable pentanol derivative under acidic or basic conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-azepine: A simpler analog without the trimethyl and pentanol groups.
1,3,5-Triazine: Another heterocyclic compound with a different ring structure.
Piperidine: A six-membered ring analog with similar chemical properties.
Uniqueness
Hexahydro-alpha,alpha,epsilon-trimethyl-1H-azepin-1-pentanol hydrochloride is unique due to its specific combination of a hexahydro-azepine ring and a pentanol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
37096-80-3 |
|---|---|
Molecular Formula |
C14H30ClNO |
Molecular Weight |
263.85 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-methylheptan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H29NO.ClH/c1-13(9-8-10-14(2,3)16)15-11-6-4-5-7-12-15;/h13,16H,4-12H2,1-3H3;1H |
InChI Key |
SJRWHMIJKAUZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)N1CCCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





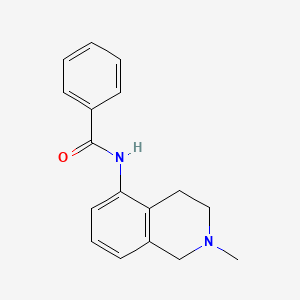
![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
